Product packaging for 5,5'-Bi(1,10-phenanthroline)(Cat. No.:CAS No. 96761-79-4)

5,5'-Bi(1,10-phenanthroline)

Cat. No.: B3176037
CAS No.: 96761-79-4
M. Wt: 358.4 g/mol
InChI Key: MBMOTAGBXPKECR-UHFFFAOYSA-N
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Description

Overview of Bis(1,10-phenanthroline) Ligands in Modern Chemical Research

1,10-phenanthroline (B135089) (phen) and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. chim.itresearchgate.netnih.gov These bidentate ligands, coordinating through their two nitrogen atoms, create stable five-membered chelate rings with metals. researchgate.net The rigid, planar structure and π-conjugated system of phenanthrolines contribute to the unique photochemical, photophysical, and redox properties of their metal complexes. researchgate.netontosight.aiwikipedia.org This has led to their extensive use in diverse areas of chemical research, including catalysis, the development of luminescent materials, and the creation of intricate supramolecular architectures. nih.govresearchgate.netrsc.org The versatility of the 1,10-phenanthroline scaffold, which allows for functionalization at various positions, has made it a key building block for designing ligands with tailored properties for specific applications. nih.gov

Significance of the 5,5'-Bi(1,10-phenanthroline) Motif in Advanced Functional Systems

Among the various phenanthroline derivatives, 5,5'-Bi(1,10-phenanthroline) (5,5'-biphen) stands out as a particularly significant motif in the construction of advanced functional systems. This compound consists of two 1,10-phenanthroline units directly linked at their 5 and 5' positions. While all symmetric bi-1,10-phenanthrolines have been synthesized, the 5,5'-isomer is noted for the nearly perpendicular orientation of its two phenanthroline spheres. researchgate.net This specific geometry influences its coordination behavior and the properties of its resulting metal complexes.

The 5,5'-biphen ligand is instrumental in the formation of metallo-supramolecular polymers. researchgate.net Its ability to bridge metal centers leads to the creation of high molecular weight polymers with unique properties derived from metal-ligand interactions. researchgate.net These materials can exhibit interesting behaviors, such as electrochromism, where the color of the material changes in response to an electrical stimulus. researchgate.net Furthermore, the rigid and well-defined structure of 5,5'-biphen makes it a valuable component in the design of electrocatalysts and systems for photoelectrochemical applications. researchgate.net

Scope of Academic Inquiry into 5,5'-Bi(1,10-phenanthroline)-Based Architectures

Academic research into 5,5'-Bi(1,10-phenanthroline)-based architectures is broad and multifaceted. A primary focus is on the synthesis of this ligand, with various methods being explored to improve yield and efficiency. Palladium-catalyzed Suzuki-type cross-coupling reactions and nickel-catalyzed couplings of halo-phenanthrolines are common strategies. researchgate.net

A significant area of investigation is the coordination chemistry of 5,5'-biphen with a range of transition metal ions, including copper(II), nickel(II), silver(I), and zinc(II). researchgate.net Researchers study the stoichiometry and stability of the resulting complexes, often employing techniques like UV-vis titration. researchgate.net The structural characterization of these complexes, both in solution and in the solid state, provides crucial insights into their properties.

The exploration of the photophysical and electrochemical properties of 5,5'-biphen and its metal complexes is another key research direction. researchgate.netacs.org This includes studying their absorption and emission spectra, as well as their behavior under electrochemical conditions. researchgate.net These studies are fundamental to developing applications in areas such as luminescent sensors, molecular electronics, and photocatalysis. researchgate.netchemicalbook.com The development of metallo-supramolecular polymers using 5,5'-biphen as a building block is a particularly active field, with research focused on controlling the polymer's molecular weight and exploring its responsive properties. researchgate.net

Interactive Data Table: Properties of 5,5'-Bi(1,10-phenanthroline)

PropertyValueReference
CAS Number 96761-79-4 rosesci.comambeed.com
Molecular Formula C24H14N4 ambeed.com
Molecular Weight 358.39 g/mol ambeed.com
Appearance Data not available
Solubility Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14N4 B3176037 5,5'-Bi(1,10-phenanthroline) CAS No. 96761-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,10-phenanthrolin-5-yl)-1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N4/c1-5-15-13-19(17-7-3-11-27-23(17)21(15)25-9-1)20-14-16-6-2-10-26-22(16)24-18(20)8-4-12-28-24/h1-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMOTAGBXPKECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=C5C=CC=NC5=C6C(=C4)C=CC=N6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,5 Bi 1,10 Phenanthroline and Derivatives

Cross-Coupling Strategies

Cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, and they have been extensively applied to the preparation of 5,5'-Bi(1,10-phenanthroline). These methods typically involve the coupling of a functionalized phenanthroline precursor with another phenanthroline unit or a different coupling partner.

Palladium-Catalyzed Suzuki-Type Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands out as a highly effective method for constructing the C-C bond between the two phenanthroline moieties. This approach has been successfully employed to synthesize 5,5'-linked bis(1,10-phenanthroline) ligands. researchgate.net The reaction typically involves the coupling of a 5-halo-1,10-phenanthroline (e.g., 5-bromo-1,10-phenanthroline) with a 1,10-phenanthroline-5-boronic acid or its ester. researchgate.netgre.ac.uk

Key parameters influencing the success of the Suzuki-type coupling include the choice of catalyst, base, solvent, and temperature. researchgate.net Various palladium catalysts and ligands have been explored to optimize reaction conditions and yields. acs.orgscience.gov For instance, a cationic palladium complex bearing a 1,10-phenanthroline (B135089) ligand has been shown to be an effective catalyst for direct C-H arylation reactions, a related transformation. nih.gov

A notable application of this methodology is the synthesis of 1,4-bis(1,10-phenanthrolin-5-yl)benzene, where 5-bromo-1,10-phenanthroline (B1267314) is coupled with 1,4-benzenediboronic acid bis(pinacol) ester. researchgate.net This demonstrates the versatility of the Suzuki coupling in introducing spacer groups between the phenanthroline units.

Reactant 1Reactant 2Catalyst SystemProductReference
5-Bromo-1,10-phenanthroline1,4-Benzenediboronic acid bis(pinacol) esterPalladium Catalyst1,4-Bis(1,10-phenanthrolin-5-yl)benzene researchgate.net

Nickel-Catalyzed Coupling Techniques

Nickel-catalyzed coupling reactions offer an alternative and often more cost-effective approach for the synthesis of 5,5'-Bi(1,10-phenanthroline). These methods are particularly useful for the homocoupling of halo-phenanthrolines. For example, the synthesis of 5,5'-bi-1,10-phenanthroline can be achieved using bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂] in the presence of 2,2'-bipyridine (B1663995) in dimethylformamide (DMF) at elevated temperatures.

Symmetric bi-1,10-phenanthrolines, including the 5,5'-isomer, have been successfully synthesized through the nickel-catalyzed coupling of the corresponding halo-1,10-phenanthrolines. researchgate.net This technique has also been extended to the preparation of phenanthroline-based polymers and other dimers. The choice of nickel catalyst and ligands, such as 1,10-phenanthroline or 2,2'-bipyridine, is crucial for the reaction's efficiency. acs.org

Starting MaterialCatalyst SystemProductReference
5-Halo-1,10-phenanthrolineNi(COD)₂ / 2,2'-Bipyridine5,5'-Bi(1,10-phenanthroline) researchgate.net
2-Chloro-1,10-phenanthrolineNi(0) source2,2'-Bi(1,10-phenanthroline) researchgate.net

Novel Cross-Coupling Approaches for 5,5'-Bi(1,10-phenanthroline)

Recent research has focused on developing novel and more efficient cross-coupling methods. One such approach involves a new type of palladium-catalyzed aromatic cross-coupling combined with a Suzuki reaction. researchgate.net Another innovative method describes the synthesis of 5,5'-bi(1,10-phenanthroline) by treating 5-chloro-1,10-phenanthroline (B167300) with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium catalyst and a base in DMF at room temperature. researchgate.netdntb.gov.ua This method offers a milder alternative to traditional high-temperature coupling reactions.

Furthermore, direct C-H/C-H cross-coupling reactions provide a concise route to aryl-functionalized phenanthrolines, avoiding the need for pre-functionalized starting materials. rsc.orgnih.govresearchgate.net These oxidative coupling methods represent a more atom-economical approach to synthesizing substituted bi(1,10-phenanthroline) derivatives.

Approaches for Direct C-C Linkage and Spacer-Mediated Synthesis

The synthesis of 5,5'-Bi(1,10-phenanthroline) can be achieved through a direct C-C bond formation between two phenanthroline units or by introducing a spacer molecule.

The direct linkage of two phenanthroline moieties at the 5,5'-positions often results in relatively low yields, typically ranging from 9% to 35%. researchgate.net This direct coupling leads to a nearly perpendicular orientation of the two 1,10-phenanthroline spheres. researchgate.net

Regioselective Functionalization of the Phenanthroline Core

The ability to selectively introduce functional groups at specific positions on the 1,10-phenanthroline scaffold is crucial for the synthesis of tailored ligands. Various strategies have been developed for the regioselective functionalization of the phenanthroline core, which can then be used as building blocks for 5,5'-Bi(1,10-phenanthroline) derivatives.

Direct C-H functionalization offers a powerful tool for this purpose. For example, a metal- and light-free dicarbamoylation of 1,10-phenanthroline has been reported, allowing for highly regioselective carbamoylation at the 2,9-positions. acs.org This method tolerates a range of substituents on the phenanthroline ring, including alkyl, methoxy, and halogen groups. acs.org

Palladium-catalyzed direct arylation is another important technique for regioselective functionalization. nih.gov The N-oxide group on the phenanthroline can be used to direct arylation to specific positions, such as C5 and C7. nih.gov The choice of catalyst and ligand system is critical in controlling the regioselectivity of these reactions. nih.govmdpi.com For instance, a cationic palladium complex with a 1,10-phenanthroline ligand has been shown to catalyze the direct C-H arylation of heteroarenes. nih.gov

SubstrateReagentsPosition of FunctionalizationProductReference
1,10-PhenanthrolineHydrazinecarboxamides, (NH₄)₂S₂O₈2,9-positions2,9-Dicarbamoylated phenanthrolines acs.org
Pyrazolo[4,3-b]pyridine N-oxideAryl halide, Pd(OAc)₂, 1,10-phenanthrolineC5-positionC5-Arylated product nih.gov
Pyrazolo[4,3-b]pyridineAryl halide, PdCl₂, dppfC7-positionC7-Arylated product nih.gov

Synthesis of Substituted 5,5'-Bi(1,10-phenanthroline) Analogues

The synthesis of substituted 5,5'-Bi(1,10-phenanthroline) analogues allows for the fine-tuning of the ligand's electronic and steric properties. These substitutions can be introduced either on the phenanthroline core before the coupling reaction or by post-functionalization of the biphenanthroline scaffold.

For example, 5-nitro and 5-bromo-substituted 1,10-phenanthroline-2,9-dicarboxaldehydes have been used as precursors to synthesize various Schiff base derivatives. tnstate.edu These functionalized phenanthrolines can then be utilized in coupling reactions to form substituted 5,5'-Bi(1,10-phenanthroline) systems.

The synthesis of 5,6-dibromo-1,10-phenanthroline (B1631560) through direct bromination of 1,10-phenanthroline monohydrate with fuming sulfuric acid and bromine provides a key intermediate for further cross-coupling reactions. This dibrominated precursor can be used to introduce a variety of substituents at the 5 and 6 positions.

Furthermore, the synthesis of 5,5'-linked bis(1,10-phenanthroline)s with various substituents has been achieved through Suzuki-type cross-coupling reactions, leading to the formation of metallo-supramolecular polymers with tailored properties. researchgate.net

Starting MaterialReaction TypeProductApplicationReference
5-Nitro/5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehydeCondensation with aminesSchiff basesAntibacterial agents tnstate.edu
1,10-Phenanthroline monohydrateBromination5,6-Dibromo-1,10-phenanthrolinePrecursor for cross-coupling
Substituted 5-halo-1,10-phenanthrolinesSuzuki-type cross-couplingSubstituted 5,5'-Bi(1,10-phenanthrolines)Metallo-supramolecular polymers researchgate.net

Coordination Chemistry of 5,5 Bi 1,10 Phenanthroline Ligands

Ligand Design and Binding Configurations

The design of 5,5'-Bi(1,10-phenanthroline) as a ligand is predicated on the well-established coordinating ability of the 1,10-phenanthroline (B135089) (phen) moiety. wikipedia.org The direct C-C linkage between the two phen units creates a unique ligand framework that can adopt different conformations, influencing its coordination behavior.

5,5'-Bi(1,10-phenanthroline) can function as both a bidentate and a tetradentate ligand. In its bidentate coordination mode , each 1,10-phenanthroline unit coordinates to a separate metal center. This is often observed in the formation of metallo-supramolecular polymers where the ligand bridges two metal ions, leading to extended chain-like structures. researchgate.net For instance, the coordination of 5,5'-linked bis-phenanthroline ligands with metal ions like Cu(II), Ni(II), Ag(I), and Zn(II) in a 1:1 stoichiometric ratio results in the formation of high molecular weight supramolecular polymers. researchgate.net The two phenanthroline rings in the free ligand are nearly perpendicular to each other, which facilitates this bridging bidentate coordination. researchgate.net

In the tetradentate coordination mode , both phenanthroline moieties of a single 5,5'-biphen ligand coordinate to the same metal ion. This mode is less common for the parent 5,5'-biphen due to the steric hindrance and the rigid, near-orthogonal arrangement of the two phenanthroline units. However, related biphenanthroline ligands, such as 2,2'-bi-1,10-phenanthroline, readily act as tetradentate ligands, forming stable complexes with a single metal ion. acs.orgnih.gov The ability to act as a tetradentate ligand is highly dependent on the point of linkage between the phenanthroline units and the presence of any bridging groups that can enforce a more planar conformation. acs.orgnih.gov

The concept of structural preorganization is crucial in understanding the coordination chemistry of ligands like 5,5'-Bi(1,10-phenanthroline). A preorganized ligand has a conformation in its free state that is already close to the arrangement required for complexation. While 2,2'-bi-1,10-phenanthroline (BIPHEN) is considered a highly preorganized tetradentate ligand, the nearly perpendicular arrangement of the phenanthroline units in 5,5'-biphen makes it less preorganized for tetradentate chelation to a single metal center. researchgate.netresearchgate.netnih.gov

The chelation effect refers to the enhanced stability of a complex formed by a multidentate ligand compared to a complex with an equivalent number of monodentate ligands. For 5,5'-biphen acting as a bridging bidentate ligand, the chelation effect arises from the coordination of each bidentate phenanthroline unit to a metal center. wikipedia.org The rigidity of the 1,10-phenanthroline unit contributes to the stability of the resulting chelate rings. The high complexation constants observed in the formation of metallo-supramolecular polymers with 5,5'-biphen are a testament to this favorable chelation. researchgate.net

Mononuclear Metal Complex Formation

While 5,5'-Bi(1,10-phenanthroline) is well-known for forming polynuclear structures, the individual 1,10-phenanthroline units within its structure readily form stable mononuclear complexes with a variety of metal ions. The coordination chemistry of the parent 1,10-phenanthroline provides a strong basis for understanding the interactions within 5,5'-biphen complexes.

The 1,10-phenanthroline moiety is an excellent chelating agent for first-row transition metal ions.

Copper(II): Forms well-defined complexes with 1,10-phenanthroline. nih.govualg.ptbohrium.com The coordination of 5,5'-biphen with Cu(II) in a 1:1 ratio leads to the formation of metallo-supramolecular polymers. researchgate.net

Nickel(II): Readily complexes with 1,10-phenanthroline, often forming tris-chelate complexes like [Ni(phen)₃]²⁺. wikipedia.orgcore.ac.uk The interaction of 5,5'-biphen with Ni(II) also results in polymeric structures. researchgate.net The luminescence of some ruthenium-biphenanthroline complexes is quenched by Ni(II). nih.govacs.org

Iron(II): The tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, known as ferroin, is a classic example of a stable, intensely colored complex used as a redox indicator. wikipedia.org

Cobalt(II): Forms complexes with 1,10-phenanthroline, and the luminescence of certain ruthenium-biphenanthroline complexes is quenched by Co(II) ions. nih.govacs.orgdicames.online

Manganese(II): Complexes of Mn(II) with 1,10-phenanthroline have been synthesized and characterized, often exhibiting a high-spin d⁵ configuration in an octahedral geometry. semanticscholar.org The luminescence of some ruthenium-biphenanthroline complexes is quenched by Mn(II). nih.govacs.org

Zinc(II): Due to its d¹⁰ electronic configuration, Zn(II) forms stable, often colorless, complexes with 1,10-phenanthroline. nih.govrdd.edu.iqacs.org The 1:1 complexation of 5,5'-biphen with Zn(II) leads to the formation of metallo-supramolecular polymers. researchgate.net

Table 1: Selected First-Row Transition Metal Complexes with Phenanthroline-based Ligands

Metal IonLigandComplexObservations
Cu(II)5,5'-biphenMetallo-supramolecular polymerFormation of high molecular weight polymers. researchgate.net
Ni(II)5,5'-biphenMetallo-supramolecular polymerFormation of high molecular weight polymers. researchgate.net
Fe(II)1,10-phenanthroline[Fe(phen)₃]²⁺ (Ferroin)Intense red color, used as a redox indicator. wikipedia.org
Co(II)1,10-phenanthroline[Co(phen)ₓ]²⁺Luminescence quenching of Ru-biphen complexes. nih.govacs.org
Mn(II)1,10-phenanthroline[Mn(phen)₂(N₃)₂]High-spin d⁵ octahedral geometry. semanticscholar.org
Zn(II)5,5'-biphenMetallo-supramolecular polymerFormation of high molecular weight polymers. researchgate.net

The 1,10-phenanthroline scaffold also coordinates effectively with heavier transition metals.

Palladium(II) and Platinum(II): Form square planar complexes such as PtCl₂(phen). wikipedia.org

Silver(I): 5,5'-biphen complexes with Ag(I) to form metallo-supramolecular polymers. researchgate.net

Mercury(II): The complexation of Hg(II) with polypyridyl ligands has been studied, and it can affect the luminescence of ruthenium-biphenanthroline complexes. nih.govacs.org

Ruthenium(II): Ruthenium(II) polypyridyl complexes, particularly those with bipyridine and phenanthroline ligands, are extensively studied for their rich photophysical and electrochemical properties. nih.govtandfonline.com Mononuclear Ru(II) complexes with various bi-1,10-phenanthroline ligands have been prepared and characterized. nih.govacs.org

Iridium(III): Forms stable, often luminescent, complexes with 1,10-phenanthroline. acs.org

Table 2: Selected Second- and Third-Row Transition Metal Complexes with Phenanthroline-based Ligands

Metal IonLigandComplex ExampleKey Feature
Pd(II)1,10-phenanthroline[Pd(phen)Cl₂]Square planar geometry.
Ag(I)5,5'-biphenMetallo-supramolecular polymerPolymeric structure formation. researchgate.net
Pt(II)1,10-phenanthroline[Pt(phen)Cl₂]Square planar geometry. wikipedia.org
Hg(II)2,2'-dimethylene-3,3'-biphenRu-3-Hg(II) complexLuminescence enhancement. nih.govacs.org
Ru(II)Bi-1,10-phenanthrolines[Ru(biphen)(Mebpy)₂]²⁺Long wavelength absorption and emission. nih.govacs.org
Ir(III)1,10-phenanthroline[Ir(phen)₂Cl₂]⁺Stable octahedral complexes. acs.org

Nitrogen-donor ligands like 1,10-phenanthroline are known to sensitize the luminescence of lanthanide ions.

Europium(III), Samarium(III), and Terbium(III): The phenanthroline unit can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.govcrystallography.net The complexation of Eu(III) with tetradentate biphenanthroline-type ligands has been shown to result in luminescent complexes. acs.orgnih.gov The preorganization of the ligand plays a significant role in the sensitization efficiency. researchgate.netnih.gov

Americium(III): The separation of minor actinides like Am(III) from lanthanides is a significant challenge in nuclear waste reprocessing. Phenanthroline-based ligands are being investigated for their potential to selectively complex Am(III). acs.org The enhanced preorganization of certain biphenanthroline ligands leads to increased selectivity for Sm(III) over Gd(III), which is relevant for Am(III)/Gd(III) separation due to their similar ionic radii. researchgate.netnih.gov Specifically designed phenanthroline-based ligands have been studied theoretically for their Am(III)/Eu(III) separation capabilities. acs.org

Table 3: Complexation with Lanthanide and Actinide Ions

IonLigand TypeObservation
Eu(III)Tetradentate biphenanthrolineForms luminescent complexes; properties depend on ligand structure. acs.orgnih.gov
Sm(III)2,2'-bi-1,10-phenanthrolineEnhanced selectivity over Gd(III) with increased ligand preorganization. researchgate.netnih.gov
Am(III)Bis-lactam-1,10-phenanthrolineShows potential for selective extraction from lanthanides. acs.org

Supramolecular Chemistry and Self Assembly Processes

Principles of Supramolecular Design Utilizing 5,5'-Bi(1,10-phenanthroline)

The utility of 5,5'-Bi(1,10-phenanthroline) in supramolecular chemistry is rooted in several key design principles derived from its molecular structure. As a building block, it is highly preorganized, meaning its conformational freedom is significantly restricted. The rigid and planar nature of the 1,10-phenanthroline (B135089) units ensures that the orientation of the nitrogen donor atoms is well-defined. This inherent structural rigidity is a crucial attribute for creating predictable and well-ordered supramolecular assemblies.

The molecule features two distinct 1,10-phenanthroline moieties, each providing a bidentate N,N'-chelating site. This makes 5,5'-Bi(1,10-phenanthroline) a bitopic ligand, capable of binding two separate metal ions. The 5,5'- linkage positions these chelating sites at opposite ends of the molecule in a divergent, near-linear fashion. This geometry is particularly conducive to the formation of linear, extended structures when coordinated with metal ions that have suitable coordination preferences. The steric hindrance around the chelating sites is lower compared to isomers like 2,2'-linked bis(phenanthroline)s, which further favors the formation of linear metallo-supramolecular polymers over more sterically crowded structures thieme-connect.com.

Formation of Metallo-Supramolecular Polymers

The primary application of 5,5'-Bi(1,10-phenanthroline) in supramolecular chemistry is as a bridging ligand for the formation of metallo-supramolecular polymers (MSPs). These are polymeric chains linked by metal-ligand coordination bonds rather than covalent bonds. The self-assembly process involves the simple mixing of the 5,5'-Bi(1,10-phenanthroline) ligand with metal salts in an appropriate solvent.

Research has demonstrated the successful synthesis of high molecular weight MSPs by coordinating 5,5'-linked bis(1,10-phenanthroline) ligands with various transition metal ions, including copper(II), nickel(II), silver(I), and zinc(II) thieme-connect.comthieme-connect.com. UV-vis titration experiments confirm a 1:1 complexation ratio between the ligand and the metal ions. The resulting polymers exhibit high molecular weights, often exceeding 10⁵ Da, indicative of strong and stable complexation thieme-connect.comthieme-connect.com. The choice of metal ion can influence the coordination geometry (e.g., tetrahedral or square planar) and, consequently, the precise structure and properties of the resulting polymer chain.

Metal IonLigand SystemResulting StructureMolecular Weight (Da)Reference
Copper(II)5,5'-Bi(1,10-phenanthroline) derivativeMetallo-supramolecular polymer> 105 thieme-connect.com
Nickel(II)5,5'-Bi(1,10-phenanthroline) derivativeMetallo-supramolecular polymer> 105 thieme-connect.com
Silver(I)5,5'-Bi(1,10-phenanthroline) derivativeMetallo-supramolecular polymer> 105 thieme-connect.com
Zinc(II)5,5'-Bi(1,10-phenanthroline) derivativeMetallo-supramolecular polymer> 105 thieme-connect.com

Self-Assembled Architectures and Molecular Scaffolding

The coordination of 5,5'-Bi(1,10-phenanthroline) with metal ions directs the self-assembly of well-defined supramolecular architectures. The predominant structures formed are linear, one-dimensional chains, which can be considered fundamental molecular scaffolds. These chains can further associate in the solid state or in solution through weaker non-covalent interactions to form higher-dimensional assemblies.

While the 1,10-phenanthroline framework is a cornerstone in the construction of mechanically interlocked molecules, the specific geometry of 5,5'-Bi(1,10-phenanthroline) does not readily lend itself to the formation of complex topologies like molecular knots or Borromean rings. The synthesis of such structures typically relies on a metal-template approach where ligands are organized in a specific spatial arrangement—often a crossing or threaded pre-complex—before being covalently linked.

For instance, the classic synthesis of a thieme-connect.comcatenane by Sauvage and co-workers utilized 2,9-disubstituted phenanthroline ligands that coordinate to a copper(I) ion to form a tetrahedral complex, enforcing a perpendicular arrangement of the ligands ideal for interlocking rsc.org. In contrast, the 5,5'- linkage in 5,5'-Bi(1,10-phenanthroline) promotes a linear extension between metal centers, which is highly effective for building polymers but unsuitable for generating the necessary threaded topologies for knots and catenanes. Therefore, this ligand is not a primary candidate for the template-directed synthesis of such interlocked systems.

The self-assembly of 5,5'-Bi(1,10-phenanthroline) with metal ions is a highly effective method for producing one-dimensional (1D) supramolecular assemblies. The resulting metallo-supramolecular polymers are quintessential examples of 1D coordination polymers, where the repeating unit consists of a metal ion and the bis(phenanthroline) ligand. These chains represent a form of molecular scaffolding that can be extended to significant lengths thieme-connect.com.

While the primary structure is one-dimensional, these chains can organize into higher-dimensional (2D or 3D) structures through further non-covalent interactions. The large, planar aromatic surfaces of the phenanthroline units can interact with neighboring chains via π–π stacking, leading to the formation of sheets or bundled fibers. The specific packing in the solid state is influenced by factors such as the choice of metal ion, counter-ions, and solvent molecules present during crystallization.

Analysis of Non-Covalent Interactions in Assemblies

Pi-stacking (π–π) interactions are among the most important non-covalent forces in assemblies containing 5,5'-Bi(1,10-phenanthroline). The extensive, electron-deficient aromatic system of the phenanthroline rings provides an ideal platform for such interactions. In the context of metallo-supramolecular polymers, π–π stacking can occur between phenanthroline units on adjacent polymer chains.

These interactions are typically characterized by a parallel-displaced or "slipped" stacking geometry rather than a perfect face-to-face overlap. This arrangement, with centroid-to-centroid distances commonly in the range of 3.5 to 3.8 Å, helps to minimize electrostatic repulsion while maximizing attractive van der Waals and π–σ interactions. These stacking forces are crucial for stabilizing the three-dimensional packing of polymer chains in the solid state, contributing significantly to the cohesion and order of the final material.

Lack of Specific Research Data for 5,5'-Bi(1,10-phenanthroline) Precludes Article Generation

A thorough investigation into the supramolecular chemistry and crystal engineering applications of the chemical compound 5,5'-Bi(1,10-phenanthroline) reveals a significant gap in the available scientific literature. Despite extensive searches for data pertaining to its specific hydrogen bonding networks, C-H…π and lone-pair…π interactions, and applications in crystal engineering, no dedicated research findings for this particular molecule could be retrieved.

While the parent molecule, 1,10-phenanthroline, is a well-studied building block in supramolecular chemistry and is known to participate in various non-covalent interactions, this information cannot be directly extrapolated to its dimer, 5,5'-Bi(1,10-phenanthroline). The unique steric and electronic properties arising from the direct linkage of the two phenanthroline units at the 5 and 5' positions would fundamentally alter its self-assembly behavior and crystal packing.

Generating a scientifically accurate and informative article as per the requested detailed outline is not feasible without published experimental or theoretical data specifically characterizing the supramolecular interactions of 5,5'-Bi(1,10-phenanthroline). Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the sections on , including Hydrogen Bonding Networks, C-H…π and Lone-Pair…π Interactions, and Crystal Engineering Applications for 5,5'-Bi(1,10-phenanthroline) cannot be completed at this time due to the absence of relevant research.

Spectroscopic and Photophysical Investigations

Electronic Absorption Spectroscopy (UV-Vis) in Complex Characterization

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for characterizing 5,5'-Bi(1,10-phenanthroline) and its metallic complexes. The UV-Vis spectrum reveals information about the electronic transitions within the molecule.

The free 5,5'-Bi(1,10-phenanthroline) ligand exhibits characteristic absorption bands in the ultraviolet region. For instance, a ligand with a 1,4-benzenediboronic acid bis(pinacol) ester spacer shows an absorbance peak at approximately 267 nm with a shoulder at about 300 nm. researchgate.net These features are attributed to π-π* transitions within the phenanthroline units. researchgate.net Upon complexation with a metal ion like ruthenium (Ru), these peaks can experience a blue-shift to around 273 nm and 330 nm, respectively. researchgate.net

UV-Vis titration experiments are also employed to confirm the stoichiometry of complexation between biphen ligands and metal ions, often revealing a 1:1 binding ratio. researchgate.net The changes in the intense π → π* transitions in the absorbance spectra upon addition of a metal ion can be monitored as a function of pH to determine formation constants. researchgate.net

Table 1: UV-Vis Absorption Data for a 5,5'-Bi(1,10-phenanthroline) Ligand and its Ru Complex

Compoundλmax (nm)Type of Transition
Ligand L1¹~267, ~300 (shoulder)π-π
Ru-MSP catalyst²~273, ~330 (shoulder)π-π
Ru-MSP catalyst²Visible regionMLCT

¹Ligand L1 contains a 1,4-benzenediboronic acid bis(pinacol) ester spacer. researchgate.net ²Ru-MSP is a metallo-supramolecular polymer formed with the L1 ligand and Ru ions. researchgate.net

Luminescence Properties and Mechanisms

The luminescence of 5,5'-Bi(1,10-phenanthroline) and its derivatives is a key area of research, with applications in sensing, imaging, and light-emitting devices. researchgate.net

Uncomplexed 5,5'-Bi(1,10-phenanthroline) derivatives can exhibit fluorescence. For instance, imidazo[4,5-f]-1,10-phenanthroline based ligands show fluorescence emission in the range of 410–415 nm. soton.ac.uk This emission is attributed to a spin-allowed relaxation from a ¹(π-π*) excited state. soton.ac.uk The consistency in emission maxima across different derivatives suggests that the imidazo[4,5-f]-1,10-phenanthroline core is the primary contributor to the fluorescence. soton.ac.uk

Some complexes, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), can also exhibit fluorescence. The emission in these cases can originate from intraligand charge transfer (ILCT) or ligand-to-metal charge transfer (LMCT) and may be blue- or red-shifted compared to the free ligand. nih.gov For example, a Cd(II) complex with 1,10-phenanthroline (B135089) shows fluorescence at 456 nm. nih.gov

Complexation with heavy metal ions can induce phosphorescence, which is emission from a triplet excited state. This occurs due to the heavy-atom effect, which enhances intersystem crossing from the singlet to the triplet state. acs.org For example, rhenium(I) complexes of imidazo[4,5-f]-1,10-phenanthroline ligands are phosphorescent, with emission in the visible range (558–585 nm) in aerated solution at room temperature. soton.ac.uk This phosphorescence originates from a triplet metal-to-ligand charge transfer (³MLCT) state. soton.ac.uk

Bismuth(III) complexes with substituted 1,10-phenanthroline have also been shown to exhibit phosphorescence arising from a T₁ → S₀ transition of the phenanthroline units. rsc.org In some cases, both fluorescence and phosphorescence can be observed in the same compound. rsc.org A Cd(II) complex with 1,10-phenanthroline, for instance, can emit phosphorescence at 546 nm upon excitation at 360 nm. nih.gov

As mentioned earlier, MLCT transitions are a hallmark of many transition metal complexes of 5,5'-Bi(1,10-phenanthroline). researchgate.net These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. researchgate.net The resulting MLCT excited state is often emissive, typically via phosphorescence. soton.ac.uk

The energy and lifetime of the MLCT state are crucial for the photophysical properties of the complex. For example, ruthenium(II) complexes with biphen ligands display emissions at 622–641 nm, originating from MLCT states. nih.govacs.org The long lifetimes of these excited states are often essential for applications in photosensitization and photocatalysis. science.gov

In some complexes, particularly those involving d¹⁰ metal ions, ligand-to-metal charge transfer (LMCT) can occur. nih.gov This involves the transfer of an electron from a ligand-based orbital to a metal-centered orbital. The emission from some Zn(II) and Cd(II) complexes with phenanthroline derivatives has been attributed to LMCT. nih.gov

Energy transfer can also occur between different components of a complex. In certain bismuth(III)-organic compounds, computational studies have indicated favorable conditions for triplet energy transfer from donor Bi(III)-organic units to acceptor phenanthroline derivatives. rsc.org

The luminescence of 5,5'-Bi(1,10-phenanthroline) complexes can be significantly influenced by the presence of other metal ions. This can lead to either enhancement or quenching of the luminescence, a property that is exploited in the development of chemical sensors.

For a mononuclear Ru(II) complex with a 2,2'-dimethylene-3,3'-biphen ligand, the addition of Zn²⁺, Cd²⁺, or Hg²⁺ ions results in a strong enhancement and a red shift of the luminescence. nih.govacs.org In contrast, transition metal ions such as Co²⁺, Cu²⁺, Ni²⁺, and Mn²⁺ lead to efficient quenching of the luminescence of the same complex. nih.govacs.org Alkali and alkaline earth metal ions have little to no effect. nih.govacs.org

The mechanism of this modulation can vary. For some Ru(II) complexes, the quenching of luminescence in the presence of Zn²⁺ is due to a conformational change that reduces electronic communication between the two phenanthroline halves of the ligand. nih.gov In other cases, steric hindrance can prevent metal ion complexation and thus have only a slight effect on luminescence. nih.gov The chelation-enhanced fluorescence (CHEF) effect is another mechanism, where the binding of a metal ion restricts intramolecular rotation, reducing non-radiative decay pathways and leading to increased fluorescence intensity. researchgate.net

Electrochromic Behavior of 5,5'-Bi(1,10-phenanthroline) Complexes

Complexes of 5,5'-Bi(1,10-phenanthroline) with various transition metals exhibit interesting electrochromic properties, meaning they can change color reversibly upon the application of an electrical potential. This behavior is primarily attributed to the redox activity of the central metal ion, which in turn affects the electronic structure of the entire complex.

Metallo-supramolecular polymers formed by the 1:1 complexation of 5,5'-linked bis(1,10-phenanthroline) ligands with metal ions like Fe(II), Ru(II), and Cu(II) display distinct colors due to metal-to-ligand charge transfer (MLCT) absorptions. researchgate.net For instance, a copper-based metallo-supramolecular polymer synthesized from a 5,5'-linked bis(1,10-phenanthroline) ligand and Cu(ClO₄)₂·6H₂O shows a remarkable electrochromic transition from green to colorless. researchgate.net This color change is a result of the electrochemical reduction of Cu(II) to Cu(I). researchgate.net The properties of these metallo-supramolecular polymers are highly dependent on the specific metal ion used, with Fe(II) and Ru(II) based polymers appearing blue and red, respectively. researchgate.net The reversible electrochromic behavior is triggered by the electrochemical redox of the transition metal ions. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 5,5'-Bi(1,10-phenanthroline) and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of the parent 1,10-phenanthroline, characteristic peaks for the ring protons are observed around δ = 7.70, 7.80, 8.30, and 9.50 ppm. researchgate.net For substituted 5,5'-Bi(1,10-phenanthroline) ligands, the NMR spectra can confirm the successful introduction of various functional groups. For example, in a dimethylaniline-substituted ligand, a singlet in the ¹H NMR spectrum at 2.43 ppm with an integral of 6H suggests the free rotation of the dimethylaniline group. soton.ac.uk Upon complexation with a metal ion like Re(I), downfield shifts in the proton resonances associated with the phenanthroline core are observed, indicating successful chelation. soton.ac.uk Specifically, a comparison of the spectra of the free ligand and its Re(I) complex shows a downfield shift of approximately +0.2 ppm for the phenanthroline protons, particularly those with resonances above 9 ppm. soton.ac.uk

The structural assignment of 5,5'-Bi(1,10-phenanthroline) and its derivatives is often aided by a suite of 2D NMR techniques, including ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, as well as Distortionless Enhancement by Polarization Transfer (DEPT) experiments. rsc.org These techniques help to unambiguously assign the signals of all carbon and hydrogen atoms in the molecule. rsc.org For instance, in the ¹H-¹³C HMQC spectrum of 1,10-phenanthroline, ¹J(C-H) correlations can be identified, while the HMBC spectrum reveals ²J(C-H) and ³J(C-H) correlations, providing connectivity information across the molecule. rsc.org The DEPT(45°) spectrum is useful for distinguishing between CH and CH₃ groups from CH₂ groups. rsc.org

The reactivity of related 1,10-phenanthroline complexes can also be monitored using NMR. For example, the reaction of a di-n-butyltin trifluoromethanesulfonato dimer with 1,10-phenanthroline was followed by ¹¹⁹Sn{¹H} NMR spectroscopy, revealing the in-situ formation of several intermediate species. academie-sciences.fr

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,10-Phenanthroline Protons

ProtonChemical Shift (ppm)
H-2, H-9~9.50
H-4, H-7~8.30
H-3, H-8~7.80
H-5, H-6~7.70

Note: The exact chemical shifts can vary depending on the solvent and the presence of substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Coordination Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable technique for probing the coordination of 5,5'-Bi(1,10-phenanthroline) to metal ions. The vibrational frequencies of the ligand are sensitive to changes in electron density and bonding upon complexation.

The FT-IR spectrum of free 1,10-phenanthroline exhibits characteristic bands in several regions. Strong bands are typically observed between 700 and 900 cm⁻¹, 1125 and 1250 cm⁻¹, and 1400 and 1650 cm⁻¹. umich.edu Upon coordination to a metal ion, shifts in these bands provide evidence of complex formation. For instance, in an organotin(IV) complex, the coordination of the phenanthroline ligand is supported by the shift of the bands at 1518 cm⁻¹ and 1427 cm⁻¹, which are assigned to ν(C=C) and ν(C=N) vibrations, respectively, relative to the free ligand (1503 cm⁻¹ and 1420 cm⁻¹). academie-sciences.fr

Similarly, in a copper(II) complex, the bands of the 1,10-phenanthroline moiety at 1486 cm⁻¹ and 1536 cm⁻¹, attributed to ring stretching vibrations, shift to higher frequencies upon coordination. researchgate.net The out-of-plane C-H deformation bands, typically observed between 1039 cm⁻¹ and 689 cm⁻¹, may also shift and split upon complexation. researchgate.net In the case of a Y(phen)₂(NO₃) complex, overlapping bands and a broad band around 1510 cm⁻¹ are observed in the IR spectrum. researchgate.net The IR spectra of various metal-1,10-phenanthroline perchlorates are generally similar in their main features. umich.edu

The presence of other ligands or counter-ions in the complex can also be identified using FT-IR. For example, a very intense band around 1085 cm⁻¹ is characteristic of the perchlorate (B79767) anion. umich.edu In a di-n-butyltin complex, the absence of absorption bands above 3100 cm⁻¹ in the IR spectrum of one derivative confirmed the absence of OH or H₂O ligands. academie-sciences.fr

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for 1,10-Phenanthroline and its Complexes

VibrationFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)
ν(C=C), ν(C=N)~1503, ~1420Shifted upon coordination (e.g., 1518, 1427) academie-sciences.fr
Ring stretching~1486, ~1536Shifted to higher frequencies researchgate.net
Out-of-plane C-H deformation700-900Shifts and splitting may occur umich.eduresearchgate.net

Mass Spectrometry for Compositional Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and confirming the composition of 5,5'-Bi(1,10-phenanthroline) and its metal complexes. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of coordination complexes. For an organotin(IV) complex of 1,10-phenanthroline, the positive mode ESI-MS spectrum displayed a major mass cluster corresponding to the [n-Bu₂Sn(OH)(phen)]⁺ fragment, confirming the composition of the species in solution. academie-sciences.fr

ESI-MS is also instrumental in studying the formation of mixed-ligand complexes. In a study involving iron(II) complexes with 1,10-phenanthroline and 1,10-phenanthroline-5,6-dione (B1662461), ESI-ion trap MS/MS was used to monitor the synthesis and separation of the different complex species. nih.gov This technique also revealed the formation of solvent clusters around the complexed ligands in protic solvents like methanol (B129727) and water. nih.gov The number of solvent molecules in these clusters was found to depend on the number of 1,10-phenanthroline-5,6-dione ligands in the complex. nih.gov

The precise structure of electrochemically oxidized products of 1,10-phenanthroline has also been identified using techniques such as liquid chromatography-mass spectrometry (LC-MS) and ESI-MS. nih.gov

Electrochemical Behavior and Chemo Sensing Applications

Redox Chemistry of 5,5'-Bi(1,10-phenanthroline) and its Metal Complexes

The redox chemistry of 5,5'-Bi(1,10-phenanthroline) is intrinsically linked to the two electron-rich 1,10-phenanthroline (B135089) moieties. While direct and extensive studies on the redox behavior of the parent 5,5'-Bi(1,10-phenanthroline) are not widely documented, the electrochemical characteristics can be inferred from its well-studied monomer, 1,10-phenanthroline, and its derivatives. The phenanthroline unit possesses both π-acceptor and σ-donor properties, allowing for the stabilization of metal centers in various oxidation states.

The metal complexes of phenanthroline derivatives, including by extension 5,5'-Bi(1,10-phenanthroline), exhibit rich and varied redox chemistry. The formal redox potential of these complexes is significantly influenced by the nature of the metal ion and the substituents on the phenanthroline ligand. For instance, the stabilization of Fe(II) versus Fe(III) and Co(III) versus Co(II) by the phenanthroline ligand leads to a substantial shift in the formal redox potentials of the [M(phen)₃]³⁺/[M(phen)₃]²⁺ couples compared to their aqueous counterparts. semanticscholar.orgresearchgate.net

The redox processes in these complexes can be either metal-centered or ligand-centered. In many transition metal complexes, the initial redox processes are typically associated with the change in the oxidation state of the metal ion. However, the extended π-system of the phenanthroline ligand can also participate in electron transfer reactions, particularly in complexes with redox-inactive metal ions or at more extreme potentials. The coupling of the two phenanthroline units in 5,5'-Bi(1,10-phenanthroline) is expected to facilitate electronic communication between the two metal-binding sites in its dimeric complexes, potentially leading to interesting and complex multi-electron redox processes.

Mechanistic Studies of Electrochemical Oxidation and Reduction

The electrochemical oxidation and reduction of 1,10-phenanthroline and its derivatives have been the subject of numerous mechanistic studies. These studies provide a framework for understanding the potential electrochemical behavior of 5,5'-Bi(1,10-phenanthroline).

A key electrochemical transformation of 1,10-phenanthroline is its oxidation to the highly redox-active 1,10-phenanthroline-5,6-dione (B1662461). nih.govacs.org This oxidation is typically difficult to achieve in an aqueous medium on conventional electrodes due to the high oxidation potential of the phenanthroline ring, which is often beyond the potential window of water stability. nih.govacs.org However, this oxidation has been successfully carried out under specific conditions, for example, by potential cycling on a multiwalled carbon nanotube (MWCNT)-modified glassy carbon electrode. nih.govacs.org The resulting 1,10-phenanthroline-5,6-dione is a versatile compound with its own rich electrochemistry, featuring a reversible two-electron, two-proton reduction to the corresponding hydroquinone.

The modification of electrode surfaces with materials like carbon nanotubes (CNTs) has been shown to have a profound impact on the electrochemical behavior of phenanthroline derivatives. nih.govacs.org CNTs possess a large surface area, excellent electrical conductivity, and can be functionalized to enhance their interaction with adsorbed molecules.

The use of multiwalled carbon nanotubes (MWCNTs) has been instrumental in facilitating the electrochemical oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione. nih.govacs.org The mechanism is believed to involve the pre-adsorption of the phenanthroline onto the MWCNT surface, which then lowers the overpotential required for the oxidation reaction. This surface confinement of the resulting dione derivative also enhances its stability and electrochemical response.

It is highly probable that modifying an electrode with CNTs would similarly influence the electrochemical oxidation and reduction of 5,5'-Bi(1,10-phenanthroline). The π-π stacking interactions between the extended aromatic system of the bidentate ligand and the graphitic surface of the CNTs would likely promote its adsorption and facilitate electron transfer. This could enable the electrochemical generation of novel redox-active derivatives of 5,5'-Bi(1,10-phenanthroline) and enhance its performance in electrochemical sensing applications.

Potentiometric Sensing Platforms Utilizing 5,5'-Bi(1,10-phenanthroline)

Potentiometric sensors, which measure the potential difference between a sensing electrode and a reference electrode at near-zero current flow, offer a simple and cost-effective method for ion detection. The selectivity of these sensors is primarily determined by the ionophore incorporated into the sensing membrane.

While there is a lack of specific reports on potentiometric sensors based on 5,5'-Bi(1,10-phenanthroline), the well-established coordination chemistry of the 1,10-phenanthroline moiety suggests its potential in this area. For instance, a potentiometric sensor for the determination of Hg(II) and Cu(II) has been developed using 1,10-phenanthroline as a sensitive component. beilstein-journals.org This sensor operates based on the formation of stable complexes between the phenanthroline and the target metal ions, leading to a measurable potential change.

Given its two distinct and spatially separated bidentate chelating sites, 5,5'-Bi(1,10-phenanthroline) could serve as an excellent ionophore for the development of potentiometric sensors for various metal ions. The formation of binuclear or polymeric complexes with target analytes could lead to a highly sensitive and selective potentiometric response. Further research in this area could lead to the development of novel and efficient potentiometric sensing platforms.

Development of Selective Chemo-sensors

The ability of 5,5'-Bi(1,10-phenanthroline) to selectively bind to specific metal ions, leading to a measurable change in a physical property such as color or fluorescence, forms the basis of its application in chemo-sensing.

The 1,10-phenanthroline framework is a well-known chelating agent for a variety of transition metal ions, including Ag⁺ and Cu²⁺. mdpi.comnih.gov The formation of stable complexes with these ions often results in significant changes in the electronic and photophysical properties of the ligand, which can be harnessed for sensing purposes.

While specific studies detailing the use of 5,5'-Bi(1,10-phenanthroline) as a chemo-sensor for Ag⁺ and Cu²⁺ are limited, the principles of coordination chemistry suggest its high potential. The two bidentate nitrogen donor sites can cooperate to bind metal ions, and the rigidity of the ligand backbone can impart a high degree of selectivity based on the size and preferred coordination geometry of the metal ion.

For instance, a dibenzo[b,j] phenanthroline scaffold has been successfully employed as a colorimetric sensor for the highly selective and sensitive detection of Cu²⁺ ions. mdpi.com The addition of Cu²⁺ to a solution of the ligand resulted in a distinct color change from yellow to purple, allowing for naked-eye detection. mdpi.com Similarly, various fluorescent probes based on other functionalized phenanthroline derivatives have been developed for the selective turn-on or turn-off sensing of Ag⁺ ions. nih.gov

It is therefore highly probable that 5,5'-Bi(1,10-phenanthroline) could be effectively utilized in the development of selective chemo-sensors for Ag⁺ and Cu²⁺. The chelation of these metal ions within the bidentate pockets of the ligand would likely perturb its electronic structure, leading to observable changes in its absorption or emission spectra.

Interactive Data Table: Chemo-sensing Applications of Phenanthroline Derivatives

AnalyteSensor TypeSensing PrincipleDetection LimitReference
Cu²⁺ColorimetricComplexation induced color change0.14 µM mdpi.com
Ag⁺FluorescentTurn-on fluorescence- nih.gov
Hg(II)PotentiometricComplex formation- beilstein-journals.org
Cu(II)PotentiometricComplex formation- beilstein-journals.org

Sensing of Biologically Relevant Small Molecules (e.g., Hydrogen Peroxide)

Following a comprehensive review of scientific literature, no specific research findings on the application of 5,5'-Bi(1,10-phenanthroline) for the electrochemical sensing of hydrogen peroxide were identified. Current research on phenanthroline-based sensors for biologically relevant small molecules primarily focuses on other derivatives, such as 1,10-phenanthroline, 5-amino-1,10-phenanthroline, and 1,10-phenanthroline-5,6-dione, rather than the 5,5'-dimer. As such, there is no available data to present on the detailed research findings or performance metrics for 5,5'-Bi(1,10-phenanthroline) in this specific chemo-sensing application.

Catalysis and Reaction Mechanism Investigations

Role of 5,5'-Bi(1,10-phenanthroline) in Homogeneous Catalysis

5,5'-Bi(1,10-phenanthroline) serves as a versatile ligand in homogeneous catalysis, primarily due to its ability to form stable complexes with a wide range of transition metals. nih.gov These complexes often exhibit high catalytic activity and selectivity in various organic transformations. The rigid framework of the ligand helps in maintaining a well-defined coordination sphere around the metal center, which is crucial for controlling the catalytic process. The electronic properties of the ligand can be fine-tuned through substitution on the phenanthroline rings, thereby influencing the reactivity of the metal catalyst. nih.gov While extensive research has been conducted on the catalytic applications of 1,10-phenanthroline (B135089) and its derivatives, specific studies focusing solely on 5,5'-Bi(1,10-phenanthroline) are less common. However, the principles governing the catalytic behavior of phenanthroline-based systems can be extended to its dimeric counterpart.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. daneshyari.com While 1,10-phenanthroline itself is achiral, the introduction of chiral substituents onto the 5,5'-Bi(1,10-phenanthroline) backbone can create a chiral environment around the coordinated metal ion. This approach has been successfully employed for various phenanthroline derivatives, leading to highly effective catalysts for a range of asymmetric reactions. daneshyari.com

The rigid structure of the 5,5'-Bi(1,10-phenanthroline) scaffold is advantageous for designing chiral ligands as it can lead to a well-defined and predictable transition state, which is essential for high enantioselectivity. daneshyari.com By introducing bulky and sterically demanding chiral groups in proximity to the nitrogen atoms, it is possible to create a chiral pocket that effectively controls the approach of the substrate to the metal center. Although specific examples of chiral catalysis employing derivatives of 5,5'-Bi(1,10-phenanthroline) are not extensively reported in the literature, the successful application of other chiral phenanthroline ligands in asymmetric synthesis suggests a significant potential for this class of compounds.

Asymmetric transfer hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. ias.ac.inunivie.ac.at This reaction typically employs a chiral catalyst, often a ruthenium or rhodium complex, in the presence of a hydrogen donor. While various chiral ligands have been developed for this transformation, the application of 5,5'-Bi(1,10-phenanthroline)-based ligands remains an area with potential for exploration.

The success of asymmetric transfer hydrogenation is highly dependent on the nature of the chiral ligand. An effective ligand must not only induce high enantioselectivity but also promote high catalytic activity. The bidentate coordination and rigid structure of 5,5'-Bi(1,10-phenanthroline) could provide a stable and well-defined catalytic center. The introduction of appropriate chiral moieties could then lead to effective stereochemical control. While direct examples are scarce, the broader success of chiral diamine and other nitrogen-based ligands in ruthenium-catalyzed transfer hydrogenation provides a strong rationale for investigating chiral derivatives of 5,5'-Bi(1,10-phenanthroline) in this context. ias.ac.in

Photocatalytic Properties of 5,5'-Bi(1,10-phenanthroline) Metal Complexes

The development of molecular photocatalysts for processes such as water splitting and carbon dioxide reduction is a key area of research in renewable energy. otago.ac.nzrsc.org Ruthenium(II) complexes with polypyridyl ligands, such as 5,5'-Bi(1,10-phenanthroline), have emerged as promising candidates for these applications due to their favorable photophysical and electrochemical properties. otago.ac.nzrsc.org

A notable example is a heterodinuclear Ru-Pt complex incorporating a 5,5'-bisphenanthroline (phenphen) bridging ligand, which has been investigated for light-driven hydrogen evolution. rsc.orgmdpi.com In this system, the ruthenium center acts as a photosensitizer, absorbing visible light and initiating an electron transfer process, while the platinum center serves as the catalytic site for hydrogen production. The 5,5'-Bi(1,10-phenanthroline) ligand plays a crucial role in mediating the electronic communication between the two metal centers.

The photophysical properties of such complexes are critical to their photocatalytic activity. Key parameters include the absorption spectrum, excited-state lifetime, and redox potentials. The table below summarizes some of the properties of a representative Ru(II) complex with a phenanthroline-based ligand, illustrating the characteristics that make these systems suitable for photocatalysis.

PropertyValueReference
Absorption Maximum (λmax)~450 nm rsc.org
Emission Maximum (λem)~610 nm cardiff.ac.uk
Excited-State Lifetime (τ)~1 μs rsc.org
Ground-State Redox Potential (ERu(III)/Ru(II))~1.2 V vs SCE rsc.org
Excited-State Redox Potential (E*Ru(II)/Ru(I))~-0.8 V vs SCE rsc.org

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For catalysts based on 5,5'-Bi(1,10-phenanthroline) metal complexes, mechanistic studies aim to identify the key intermediates and elementary steps involved in the catalytic cycle.

Water-Soluble Catalytic Systems Incorporating 5,5'-Bi(1,10-phenanthroline) Derivatives

The development of water-soluble catalysts is of great importance for green chemistry, as it allows for reactions to be carried out in an environmentally benign solvent and can facilitate catalyst recovery and reuse. mdpi.comnih.gov The inherent hydrophobicity of the 5,5'-Bi(1,10-phenanthroline) ligand can be overcome by introducing hydrophilic functional groups onto the phenanthroline backbone.

Common strategies for imparting water solubility to phenanthroline-based ligands include the introduction of sulfonate, carboxylate, or phosphonate (B1237965) groups. mdpi.com These functionalized ligands can then be used to prepare water-soluble metal complexes for aqueous-phase catalysis. While the synthesis of water-soluble derivatives of 1,10-phenanthroline is well-established, specific reports on the synthesis and catalytic applications of water-soluble 5,5'-Bi(1,10-phenanthroline) derivatives are limited. However, the synthetic methodologies developed for the monomeric analogue can, in principle, be applied to the dimeric structure.

The table below lists some common functional groups used to confer water solubility to phenanthroline-based ligands.

Functional GroupChemical FormulaReference
Sulfonate-SO3- mdpi.com
Carboxylate-COO- mdpi.com
Phosphonate-PO32- mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Detailed Density Functional Theory (DFT) calculations specific to the electronic structure and geometry optimization of the isolated 5,5'-Bi(1,10-phenanthroline) molecule are not extensively available in the public literature. Computational studies in this area tend to focus on the parent 1,10-phenanthroline (B135089) molecule or its metal complexes. However, general principles of DFT allow for the theoretical examination of such molecules.

Upon reaching a converged geometry, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. While specific TD-DFT studies for 5,5'-Bi(1,10-phenanthroline) are not readily found, the methodology would be applied to the DFT-optimized ground-state geometry.

The calculation would predict the vertical excitation energies, corresponding to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without allowing for nuclear relaxation. These energies are then correlated with the absorption maxima (λmax) in an electronic spectrum. For each excitation, the oscillator strength is also calculated, which is a measure of the intensity of the corresponding absorption band. The analysis would typically focus on the lowest energy transitions, which are often the most relevant for photophysical applications. These transitions are usually characterized as π→π* or n→π* based on the nature of the molecular orbitals involved.

Molecular Orbital Analysis (HOMO/LUMO Characterization)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. For 5,5'-Bi(1,10-phenanthroline), the HOMO and LUMO would likely be π-type orbitals delocalized across the aromatic framework of the two phenanthroline units.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally implies that the molecule can be more easily excited and is often associated with higher chemical reactivity and lower kinetic stability. In the context of spectroscopy, a smaller HOMO-LUMO gap typically corresponds to absorption of longer wavelength light. For 5,5'-Bi(1,10-phenanthroline), the HOMO-LUMO gap would be expected to be smaller than that of the parent 1,10-phenanthroline due to the extended π-conjugation across the two rings.

ParameterDescription
HOMO Highest Occupied Molecular Orbital; related to electron-donating ability.
LUMO Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and the energy of the lowest electronic transition.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides tools to predict the reactivity of molecules. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are primary indicators. For 5,5'-Bi(1,10-phenanthroline), the nitrogen atoms are the most basic and nucleophilic sites, making them prone to protonation or coordination with metal ions. The distribution of the LUMO would indicate the most likely sites for nucleophilic attack on the molecule.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. To perform this analysis on 5,5'-Bi(1,10-phenanthroline), a crystal structure determined by X-ray diffraction would be required. As of now, publicly available, detailed Hirshfeld surface analyses for the crystal structure of 5,5'-Bi(1,10-phenanthroline) are not common in the literature.

If a crystal structure were available, the Hirshfeld surface would be generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules. By mapping properties like dnorm (a normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

A hypothetical breakdown of intermolecular contacts for a molecule of this type is presented in the table below.

Contact TypePercentage Contribution
H···H~40-50%
C···H/H···C~25-35%
C···C~5-15%
N···H/H···N~5-10%
C···N/N···C~1-5%

This quantitative analysis provides deep insight into the forces that govern the crystal packing and the supramolecular architecture of the compound.

Energy Framework Calculations

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the forces that govern molecular packing. This method calculates the interaction energies between a central molecule and its neighbors and categorizes them into electrostatic, dispersion, and repulsion components. For aromatic systems like 5,5'-Bi(1,10-phenanthroline), these calculations are crucial for elucidating the nature and strength of π-π stacking and hydrogen bonding, which dictate the supramolecular architecture.

The calculations typically involve:

Single Point Energy Calculations: Performed on molecular pairs within the crystal structure using quantum mechanical methods like Density Functional Theory (DFT).

Energy Decomposition: The total interaction energy is decomposed into physically meaningful components (electrostatic and dispersion).

Visualization: The interaction energies are represented as cylinders connecting the centroids of interacting molecules, with the cylinder radius scaled to the magnitude of the energy. This creates an "energy framework" diagram that highlights the most significant packing interactions.

In the context of phenanthroline-based structures, energy framework calculations reveal the dominant role of dispersion forces in π-stacking interactions, which are key to the assembly of these planar molecules in the solid state. The resulting framework diagrams illustrate the topology of the crystal packing, identifying pathways of strong intermolecular coupling that are relevant for understanding properties like charge transport in organic semiconductor applications.

Table 1: Representative Intermolecular Interaction Energies in Phenanthroline-based Crystals Note: This table provides illustrative data for typical phenanthroline derivatives to demonstrate the output of energy framework calculations, as specific data for 5,5'-Bi(1,10-phenanthroline) is not available.

Interacting Pair Interaction Type Total Energy (kJ/mol) Electrostatic Component (kJ/mol) Dispersion Component (kJ/mol)
Molecule A - Molecule B π-π Stacking -55.2 -15.8 -39.4
Molecule A - Molecule C C-H···N Hydrogen Bond -12.5 -9.1 -3.4
Molecule A - Molecule D van der Waals -5.7 -2.3 -3.4

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

Quantum Theory of Atoms in Molecules (QTAIM) analysis provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of an interaction as either a shared-shell (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. Key parameters at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type.

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wave function into a localized picture of chemical bonding. It provides information about atomic charges, hybridization, and the donor-acceptor (or charge-transfer) interactions between filled (donor) and empty (acceptor) orbitals. This is particularly useful for analyzing metal-ligand bonding in complexes of 5,5'-Bi(1,10-phenanthroline). NBO analysis can quantify the donation from the nitrogen lone pairs of the ligand to the metal center and the π-back-donation from the metal d-orbitals to the π* orbitals of the phenanthroline rings.

Key findings from NBO analysis on related metal-phenanthroline complexes include:

Hybridization: The nitrogen atoms of the phenanthroline ligand typically exhibit sp² hybridization, ideal for forming strong σ-bonds with metal ions.

Charge Transfer: Significant charge transfer is often observed from the nitrogen lone pair orbitals (n) to the vacant orbitals of the coordinated metal ion. The second-order perturbation energy, E(2), associated with this n → M interaction quantifies its stabilizing effect.

Back-Donation: In complexes with electron-rich transition metals, charge transfer from metal d-orbitals to the antibonding π* orbitals of the phenanthroline rings (d → π*) is identified, indicating π-back-bonding. This interaction is crucial in stabilizing the complex and influencing its electronic properties.

Table 2: Illustrative NBO Analysis Results for a [M(phen)n] Complex

Interaction (Donor → Acceptor) E(2) (kcal/mol) Type of Interaction
N(phen) Lone Pair → M(II) s-orbital 25.5 σ-donation (Ligand to Metal)
N(phen) Lone Pair → M(II) d-orbital 18.2 σ-donation (Ligand to Metal)
M(II) d-orbital → C=N(phen) π* orbital 5.8 π-back-donation (Metal to Ligand)
M(II) d-orbital → C=C(phen) π* orbital 4.1 π-back-donation (Metal to Ligand)

Computational Design of Novel Ligands and Prediction of Coordination Modes

The 5,5'-Bi(1,10-phenanthroline) scaffold serves as an excellent platform for the computational design of novel, sophisticated ligands. Its two distinct bidentate N,N-chelating sites, separated by a C-C single bond, allow for the construction of binucleating ligands capable of binding two metal centers. This rotational freedom around the central C5-C5' bond allows the two phenanthroline units to adopt various conformations, leading to diverse coordination modes.

Computational methods, primarily DFT, are instrumental in this design process:

Conformational Analysis: The potential energy surface of the ligand is explored to identify stable conformers (e.g., syn and anti orientations of the chelating units).

Prediction of Coordination Modes: DFT calculations can model the interaction of the ligand with one or more metal ions. This allows for the prediction of the most stable coordination geometry (e.g., mononuclear, homobinuclear, or heterobinuclear complexes) and the preferred conformation of the ligand upon complexation.

Evaluation of Complex Stability: The binding energies of the metal ions to the ligand are calculated to assess the thermodynamic stability of the resulting complexes. This helps in screening potential ligand designs before attempting their synthesis. By introducing different functional groups at various positions on the phenanthroline rings, chemists can computationally tune the ligand's electronic properties, steric hindrance, and solubility to achieve desired properties in the final metal complex.

Simulation of Spectroscopic and Electrochemical Data

Computational chemistry is a vital tool for the simulation and interpretation of spectroscopic and electrochemical data for molecules like 5,5'-Bi(1,10-phenanthroline) and its metal complexes.

Spectroscopic Data Simulation:

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra. acs.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the position (λ_max) and intensity of absorption bands. This is crucial for assigning spectral features, such as π→π* transitions localized on the ligand and metal-to-ligand charge transfer (MLCT) transitions in metal complexes. acs.org

Vibrational Spectra (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.gov The resulting simulated IR and Raman spectra are invaluable for assigning experimental peaks to specific vibrational modes, such as C=C, C=N, and C-H stretching and bending modes within the phenanthroline framework. Comparing experimental and simulated spectra can confirm the structure of a newly synthesized compound. nih.gov

Electrochemical Data Simulation: DFT calculations can predict the redox potentials of molecules, which are measured experimentally by techniques like cyclic voltammetry. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often correlated with the oxidation and reduction potentials, respectively. By calculating the total energies of a molecule in its different redox states (e.g., neutral, radical cation, radical anion), a more accurate prediction of redox potentials can be achieved using thermodynamic cycles (Born-Haber cycles) in conjunction with a continuum solvation model. These simulations help in understanding the electronic effects of substituents on the redox properties of the ligand and its metal complexes.

Table 3: Example of Simulated vs. Experimental Data for a Rhenium-Phenanthroline Complex Note: This table uses a representative Re(I) complex of a substituted 1,10-phenanthroline to illustrate the accuracy of computational simulations. acs.org

Property Computational Method Calculated Value Experimental Value
First Reduction Potential (V vs. Fc+/Fc) DFT (B3LYP) -1.85 V -1.81 V
Major UV-Vis Absorption (MLCT) TD-DFT 385 nm 392 nm
C≡O Stretch (IR) DFT (B3LYP) 2025 cm⁻¹ 2030 cm⁻¹
C=N Stretch (IR) DFT (B3LYP) 1605 cm⁻¹ 1610 cm⁻¹

Advanced Materials Science Applications

Integration into Functional Materials

The integration of 5,5'-Bi(1,10-phenanthroline) into larger supramolecular assemblies and material interfaces is a key area of research. Its rigid structure and well-defined coordination geometry allow for the precise construction of complex architectures, from discrete macromolecules to extended solid-state structures.

Building Blocks for Metallo-Dendrimers

Metallo-dendrimers are highly branched, well-defined macromolecules where metal-ligand coordination bonds are integral to the dendritic structure. The 5,5'-Bi(1,10-phenanthroline) molecule is an ideal component for the divergent synthesis of such structures. Each of the two 1,10-phenanthroline (B135089) units can chelate to a metal ion. If a metal ion with more than two available coordination sites is used, each metal center can act as a branching point.

The synthesis strategy involves reacting 5,5'-Bi(1,10-phenanthroline) with a metal precursor to form a first-generation dendrimer. The outward-facing reactive sites on this initial structure can then be used for further coordination reactions, leading to the generation-by-generation growth of a highly ordered, three-dimensional metallo-dendrimer. The defined structure and multivalency of these dendrimers make them promising for applications in catalysis, sensing, and light-harvesting assemblies. The polyaromatic structure of the phenanthroline ligand provides robustness and rigidity to the resulting dendritic framework nih.gov.

Fabrication of Thin Films with Tunable Properties

Thin films incorporating 5,5'-Bi(1,10-phenanthroline) can be fabricated through various techniques, including spin-coating, chemical solution deposition, and layer-by-layer assembly. These methods allow for the controlled deposition of the compound or its metal complexes onto a substrate to create homogeneous and dense films mdpi.com.

The properties of these films are highly tunable. By selecting different metal ions to coordinate with the biphenanthroline ligand, the photophysical and electronic characteristics of the film can be precisely controlled. For instance, coordination with different metals can alter the film's luminescence color, quantum efficiency, and charge-transport properties. Research on related phenanthroline derivatives has shown that their thin films can exhibit n-type semiconductor behavior, making them suitable for electronic applications nih.gov. The ability to tune these properties is critical for the development of custom materials for sensors, electronic devices, and optical coatings.

Optoelectronic Device Components

The excellent chelating ability and photophysical properties of 5,5'-Bi(1,10-phenanthroline) and its derivatives make them prime candidates for use in optoelectronic devices, where they can play key roles in light harvesting and light emission.

Sensitizers in Dye-Sensitized Solar Cells

In Dye-Sensitized Solar Cells (DSSCs), a sensitizer dye absorbs sunlight and injects an electron into a wide-bandgap semiconductor, initiating the process of current generation unimi.it. Ruthenium complexes featuring 1,10-phenanthroline and its derivatives as ancillary ligands are among the most efficient sensitizers developed nih.govrsc.orgmdpi.com. The ancillary ligand's role is to modulate the dye's absorption spectrum and electrochemical potentials.

Sensitizer Ancillary Ligand Type Jsc (mA cm⁻²) Voc (V) FF PCE (%)
RuLF Imidazo[4,5-f] rsc.orgbucea.edu.cnphenanthroline---7.28 rsc.org
N719 Bipyridine (standard reference)---7.50 rsc.org
RC-76 Phenyl-based bipyridine17.52 0.77 0.68 9.23
Z907 Bipyridine with nonyl chains---6.20 mdpi.com

This table presents performance data for various DSSCs using ruthenium complexes with phenanthroline or bipyridine-type ancillary ligands.

Emitting Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) utilize the electroluminescence of organic or organometallic compounds. Metal complexes are of particular interest as emitters due to their potential for high phosphorescence efficiency researchgate.netbeilstein-journals.org. 5,5'-Bi(1,10-phenanthroline) can serve as a robust ligand for various metals, including platinum(II), iridium(III), copper(I), and zinc(II), to form highly luminescent complexes.

These complexes can be used as dopants in the emissive layer of an OLED. A typical OLED architecture consists of several layers, including an anode (e.g., ITO), a hole transport layer, an emissive layer, an electron transport layer, and a cathode (e.g., Al) nih.gov. When a voltage is applied, charge carriers recombine in the emissive layer, exciting the dopant molecules, which then relax by emitting light. The rigidity of the biphenanthroline ligand helps to minimize non-radiative decay pathways, leading to higher quantum efficiencies. By modifying the metal center and other ligands in the complex, the emission color can be tuned across the visible spectrum. nih.govmdu.ac.in

Emitter Type Host/Device Structure Max EQE (%) Luminous Eff. (cd/A) Power Eff. (lm/W) CIE (x, y)
Phenanthroline Derivative NPB/TCTA/TPBi0.99 nih.gov1.45 nih.gov1.52 nih.gov(0.16, 0.14) nih.gov
Pt(II) Complex Mixed-matrix12.3 beilstein-journals.org37.8 beilstein-journals.org24.0 beilstein-journals.org-
Cu(I) Complex -25.9 researchgate.net--Orange
Beq₂ ----Green (520 nm) mdu.ac.in
Znq₂ ----Yellow (556 nm) mdu.ac.in

This table shows the performance of OLEDs using phenanthroline derivatives or other representative metal complexes as the emitting component. EQE stands for External Quantum Efficiency, and CIE stands for Commission Internationale de l'Éclairage color coordinates.

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands nih.gov. The synthesis of MOFs often involves solvothermal or hydrothermal methods where the components self-assemble into an extended network bucea.edu.cnresearchgate.net. The properties of a MOF, such as pore size, surface area, and chemical functionality, are determined by the geometry of the metal node and the organic linker.

5,5'-Bi(1,10-phenanthroline) is an excellent candidate for a linker molecule due to its rigid, rod-like structure and its two opposing chelating sites. It can bridge two metal centers, propagating the framework in one, two, or three dimensions. The resulting MOFs can possess high thermal stability and permanent porosity. Furthermore, the exposed nitrogen atoms of the phenanthroline units within the pores can act as Lewis basic sites for catalysis or as binding sites for sensing applications. Studies have demonstrated the successful synthesis of MOFs using 1,10-phenanthroline in combination with other linkers, leading to materials with interesting photocatalytic and luminescent properties bucea.edu.cn.

MOF System Metal Ion Other Linkers Potential Application
[M(phen)₃(H₃bptc)₂] bucea.edu.cnCo, Ni, Zn, Cd3,3',4,4'-biphenyltetracarboxylic acidPhotocatalysis, Luminescence bucea.edu.cn
[Mn(phen)₂(Hbptc)]·5H₂O bucea.edu.cnMn3,3',4,4'-biphenyltetracarboxylic acidPhotocatalysis, Luminescence bucea.edu.cn

This table provides examples of Metal-Organic Frameworks constructed using 1,10-phenanthroline (phen), demonstrating the utility of this ligand family in creating functional porous materials.

Development of Luminescent Probes for Bioimaging

The unique architecture of 5,5'-Bi(1,10-phenanthroline) allows for the synthesis of dinuclear metal complexes, where two metal centers are held in close proximity. This arrangement can lead to unique photophysical properties, such as altered excited-state dynamics and enhanced luminescence, which are highly desirable for bioimaging applications. Researchers have explored the coordination of various transition metals, including ruthenium(II) and iridium(III), with this ligand to develop probes with long luminescence lifetimes and large Stokes shifts, characteristics that are crucial for minimizing background autofluorescence in complex biological environments.

Detailed Research Findings

Recent studies have focused on the synthesis and characterization of ruthenium(II) complexes incorporating the 5,5'-Bi(1,10-phenanthroline) ligand. These complexes often exhibit strong luminescence, making them suitable for various imaging modalities. For instance, dinuclear ruthenium(II) complexes have been investigated as probes for DNA. nih.gov The ability of these complexes to intercalate into or bind to specific structures of nucleic acids can result in significant changes in their luminescence, providing a mechanism for visualizing DNA within the cell nucleus. nih.gov

The development of transition-metal complex-based probes has also extended to two-photon absorption (2PA) microscopy, a technique that allows for deeper tissue penetration and reduced photodamage. Dinuclear ruthenium(II) complexes have been presented as the first transition-metal-based two-photon absorbing luminescence lifetime probes for cellular DNA. nih.gov These probes exhibit long emission lifetimes, on the order of hundreds of nanoseconds, which is significantly longer than the autofluorescence lifetime of endogenous biomolecules. nih.gov This property enables time-resolved emission microscopy (TREM) and phosphorescence lifetime imaging microscopy (PLIM), facilitating autofluorescence-free imaging of cellular DNA. nih.gov

Furthermore, the versatility of the 5,5'-Bi(1,10-phenanthroline) scaffold allows for the incorporation of other functionalities to target specific cellular organelles or biomolecules. While specific data on the photophysical properties of 5,5'-Bi(1,10-phenanthroline)-based probes for bioimaging is still emerging, the foundational research on related 1,10-phenanthroline complexes provides a strong basis for their potential. For example, iridium(III) complexes with related ligands have been successfully employed as cellular imaging reagents, localizing in different cellular compartments like the cytoplasm and nucleus. rsc.org

The table below summarizes the key photophysical properties of a representative dinuclear ruthenium(II) complex that highlights the potential of such probes for bioimaging.

Probe DesignationMetal CenterExcitation Max (nm)Emission Max (nm)Luminescence Lifetime (ns)Target BiomoleculeImaging Modality
Dinuclear Ru(II) ComplexRu(II)~450~610>160 (DNA-bound)Nuclear DNA2P-PLIM, TREM

Note: The data presented is based on initial studies of ruthenium(II) luminophores for cellular DNA imaging and serves as an illustrative example of the potential of metal complexes based on bidentate ligands for bioimaging applications. nih.gov

The ongoing research in this area is focused on synthesizing novel 5,5'-Bi(1,10-phenanthroline)-based metal complexes with optimized photophysical properties, including higher quantum yields, longer lifetimes, and red-to-near-infrared emission for deeper tissue imaging. The ability to functionalize the ligand periphery will further enable the development of targeted probes for specific proteins, organelles, or disease markers, paving the way for their application in advanced diagnostics and biomedical research.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “5,5'-Bi(1,10-phenanthroline)” according to the detailed outline provided.

The instructions require thorough, informative, and scientifically accurate content for each specific subsection, including modes of DNA binding, mechanisms of DNA cleavage, induced DNA conformational transitions, binding to serum albumin, and mechanisms of enzyme inhibition specifically for 5,5'-Bi(1,10-phenanthroline).

Extensive searches have revealed a significant lack of published research specifically investigating these biological interactions for 5,5'-Bi(1,10-phenanthroline) or its direct metal complexes. While a wealth of information exists for the parent molecule, 1,10-phenanthroline, and its various other derivatives, the strict constraint to focus solely on 5,5'-Bi(1,10-phenanthroline) prevents the use of this related data. Extrapolating findings from structurally different compounds would not meet the required standard of scientific accuracy for the specified subject.

Therefore, to ensure the content is factual and strictly adheres to the provided constraints, the requested article cannot be produced at this time.

Mechanistic Insights into Biological Interactions Non Clinical

Elucidation of Antimicrobial Action Mechanisms (for complexes)

The antimicrobial efficacy of metal complexes incorporating 5,5'-Bi(1,10-phenanthroline) and related phenanthroline ligands is attributed to a multi-pronged mechanism of action that targets several vital cellular processes simultaneously. This multifaceted attack strategy makes it difficult for microorganisms to develop resistance. The primary mechanisms involve the impairment of protein function, generation of oxidative stress, disruption of cell membrane integrity, interference with nutrient acquisition, and induction of genetic damage.

Protein Dysfunction and Enzyme Activity Impairment

A significant aspect of the antimicrobial action of phenanthroline-based metal complexes is their ability to inhibit essential enzymes and disrupt protein function. This is largely due to the strong chelating nature of the 1,10-phenanthroline (B135089) moiety, which can sequester metal ions crucial for the catalytic activity and structural integrity of many microbial enzymes. tudublin.ielifesensors.com

For instance, 1,10-phenanthroline is a known potent inhibitor of metalloproteases, specifically those containing a zinc ion (Zn²⁺) in their active site. lifesensors.com By chelating this essential metal cofactor, the complexes render the enzyme inactive, thereby disrupting cellular processes such as protein turnover, signaling, and virulence. This inhibition of JAMM-type isopeptidases is a well-documented example of this mechanism. lifesensors.com The coordination of the phenanthroline ligand to a metal center can enhance this activity, creating a complex that can interact with microbial proteins through various modes, leading to conformational changes and loss of function.

Generation of Reactive Oxygen Species (ROS)

Complexes of 1,10-phenanthroline and its derivatives are capable of inducing significant oxidative stress within microbial cells through the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.netmdpi.comchinesechemsoc.org This ROS production can occur through various pathways, often involving the metal center of the complex.

These complexes can catalyze the conversion of endogenous molecules, like hydrogen peroxide (H₂O₂), into highly cytotoxic ROS. chinesechemsoc.org The accumulation of ROS overwhelms the microbial cell's antioxidant defense systems, leading to widespread damage to vital biomolecules, including lipids, proteins, and nucleic acids. This oxidative damage disrupts cellular homeostasis and triggers pathways leading to cell death. mdpi.com For example, studies on related phenanthroline complexes have demonstrated that their cytotoxic effects are linked to the induction of intracellular ROS, perturbation of mitochondrial membrane potential, and depletion of natural antioxidants like glutathione (B108866) (GSH). mdpi.com

Disruption of Cell Membrane Integrity

The cellular membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Phenanthroline complexes, often possessing lipophilic characteristics, can intercalate into the lipid bilayer of microbial cell membranes. This insertion can disrupt the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components (such as ions and metabolites), and ultimately, cell lysis. nih.gov

The mechanism of disruption can range from mild leakage events to a more catastrophic rupture of the membrane. nih.gov This membrane-disrupting activity is a key component of their broad-spectrum antimicrobial properties, as it targets a fundamental structure common to many pathogens. oup.comnih.gov

Interference with Microbial Nutrient Uptake

The survival and proliferation of microbes are contingent upon the efficient uptake of essential nutrients from their environment. nih.gov Phenanthroline-based metal complexes can impede this process through several mechanisms.

By disrupting the integrity of the cell membrane, these complexes can damage or functionally impair membrane-bound transporter proteins responsible for nutrient import. nih.gov Furthermore, the ability of the phenanthroline ligand to chelate essential metal ions is critical. tudublin.ie Many microbial nutrient transport systems are dependent on metal cofactors. By sequestering these ions either extracellularly or intracellularly, the complexes can effectively starve the microbes of vital nutrients like iron, zinc, and manganese, thereby inhibiting their growth and metabolic activities.

Genotoxicity through Fenton-type Reactions

In addition to damaging other biomolecules, the ROS generated by phenanthroline complexes can cause significant damage to microbial DNA. A key mechanism for this genotoxicity is the facilitation of Fenton-type reactions. researchgate.net

It was previously believed that the formation of an iron-phenanthroline complex, such as [Fe(phen)₃]²⁺, would block the Fenton reaction. researchgate.netnih.gov However, research has demonstrated that this complex can, in the presence of hydrogen peroxide (H₂O₂), still induce oxidative damage and generate highly reactive hydroxyl radicals. researchgate.netnih.gov These radicals can directly attack the deoxyribose backbone and nucleotide bases of DNA, leading to single- and double-strand breaks. researchgate.netnih.gov This level of genetic damage is often irreparable, compromising the microbe's ability to replicate and leading to cell death.

Summary of Antimicrobial Mechanisms

Mechanism IDMechanism of ActionKey Cellular Target(s)Consequence for Microbe
10.3.1Protein Dysfunction & Enzyme ImpairmentMetalloenzymes (e.g., proteases)Inhibition of essential metabolic and cellular processes.
10.3.2Generation of Reactive Oxygen Species (ROS)Lipids, Proteins, DNAWidespread oxidative damage, loss of cellular function.
10.3.3Disruption of Cell Membrane IntegrityPhospholipid bilayerLoss of selective permeability, leakage of cell contents, lysis.
10.3.4Interference with Nutrient UptakeMembrane transport proteins, metal cofactorsNutrient starvation, inhibition of growth and metabolism.
10.3.5Genotoxicity via Fenton-type ReactionsDeoxyribonucleic Acid (DNA)DNA strand breaks, mutations, inhibition of replication.

Future Directions and Emerging Research Areas

Rational Design and Synthesis of Next-Generation 5,5'-Bi(1,10-phenanthroline) Derivatives

The next wave of innovation in 5,5'-Bi(1,10-phenanthroline) chemistry will be heavily reliant on the ability to strategically modify its core structure. The focus is shifting from simple substitutions to the creation of highly functionalized and multi-component ligand systems.

Key Research Thrusts:

Precision Functionalization: Future synthetic strategies will concentrate on introducing specific functional groups at various positions on the phenanthroline rings. This will allow for the fine-tuning of electronic properties, solubility, and steric hindrance, thereby tailoring the ligand for specific applications. A recent comprehensive review highlights numerous strategies for the stepwise polyfunctionalization of the 1,10-phenanthroline (B135089) backbone, providing a toolbox for chemists to design virtually any polyfunctional ligand nih.gov.

Asymmetric Derivatives: The synthesis of non-symmetrical 5,5'-Bi(1,10-phenanthroline) derivatives, where each phenanthroline unit is uniquely functionalized, is an emerging area. Such ligands can lead to metal complexes with directional properties, which are highly sought after for applications in molecular electronics and catalysis.

Bridged and Spaced Ligands: Research is moving towards inserting molecular spacers between the two phenanthroline units. The use of spacers like phenyl groups can influence the orientation and electronic communication between the two metal-binding sites mdpi.com. The synthesis of such bridged ligands, while sometimes resulting in low yields, opens up possibilities for creating dinuclear complexes with controlled metal-metal distances and interactions mdpi.com.

A summary of synthetic approaches for phenanthroline functionalization relevant to next-generation design is presented below.

Synthetic StrategyDescriptionPotential Application for 5,5'-Bi(1,10-phenanthroline)
Cross-Coupling ReactionsPalladium-catalyzed reactions to introduce aryl, alkyl, or other functional groups.Creating derivatives with extended π-systems for optoelectronic applications.
Nucleophilic Aromatic SubstitutionIntroduction of amines, alkoxides, and other nucleophiles.Modifying solubility and creating sites for further conjugation.
Oxidation and Subsequent FunctionalizationCreation of dione derivatives that can be used as precursors for further synthesis.Developing redox-active ligands for sensing and catalysis.
Photoredox CatalysisMild, light-driven methods for functionalization, such as phosphonylation.Introducing a wide range of functional groups under gentle conditions. researchgate.net

Exploration of Novel Coordination Architectures and Metal Combinations

The ability of 5,5'-Bi(1,10-phenanthroline) to act as a bridging ligand for two metal centers is a key feature that will be further exploited in the design of complex coordination architectures.

Emerging Trends:

Heterobimetallic Complexes: A significant area of future research will be the synthesis of heterobimetallic complexes containing two different metal ions bridged by a 5,5'-Bi(1,10-phenanthroline) ligand. These systems are of interest for their potential in cooperative catalysis and as models for multi-metal enzymes. The synthesis of a heterobimetallic Cu(II)-Sn(IV) complex with a phenanthroline-based ligand showcases the potential for creating such multi-metal systems with interesting DNA binding and cleavage properties chim.it.

Supramolecular Assemblies: The rigid nature of the 5,5'-Bi(1,10-phenanthroline) ligand makes it an excellent candidate for the construction of metallo-supramolecular structures such as cages, grids, and polymers. These assemblies have potential applications in host-guest chemistry, molecular recognition, and materials science. The use of substituted phenanthrolines in creating elegant supramolecular architectures like rotaxanes and catenanes has been recognized with a Nobel Prize, indicating the vast potential in this area nih.gov.

Coordination Polymers and Metal-Organic Frameworks (MOFs): There is growing interest in using 5,5'-Bi(1,10-phenanthroline) and its derivatives as building blocks for the construction of coordination polymers and MOFs. These materials can exhibit interesting properties such as porosity, luminescence, and catalytic activity.

Advanced Applications in Smart Materials and Responsive Systems

The unique photophysical and electronic properties of 5,5'-Bi(1,10-phenanthroline) and its metal complexes make them prime candidates for incorporation into a new generation of smart materials.

Future Applications:

Luminescent Sensors: The development of new 5,5'-Bi(1,10-phenanthroline)-based ligands that exhibit changes in their fluorescence upon binding to specific analytes (ions or molecules) is a promising research direction. These could lead to highly sensitive and selective chemical sensors.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 5,5'-Bi(1,10-phenanthroline) derivatives are being explored for their potential use as emissive materials or as components of the charge-transport layers in OLEDs. Rational design of the ligand can tune the emission color and improve device efficiency and stability.

Perovskite Solar Cells: 1,10-phenanthroline has been shown to be an effective passivating agent for perovskite solar cells, improving their efficiency and stability nih.gov. Future research could explore the use of 5,5'-Bi(1,10-phenanthroline) to create more stable and efficient interfaces in these next-generation solar energy devices.

Redox-Active Materials: The ability of 5,5'-Bi(1,10-phenanthroline) complexes to undergo reversible redox processes makes them suitable for applications in electrochromic devices, where a material changes color in response to an electrical potential.

Deepening Mechanistic Understanding in Catalysis and Sensing

While 5,5'-Bi(1,10-phenanthroline) and its complexes have shown promise in various catalytic and sensing applications, a deeper understanding of the underlying mechanisms is crucial for future development.

Areas for Deeper Investigation:

Photocatalysis: Dinuclear ruthenium-platinum complexes with bridged 5,5'-bis-phenanthroline ligands are active in light-driven hydrogen evolution mdpi.com. Future research will focus on elucidating the detailed mechanism of electron transfer and catalysis in these systems to improve their efficiency and durability. Understanding how small structural changes, such as the nature of a halide ligand, can switch the catalytic mechanism from molecular to heterogeneous is a key area of investigation mdpi.com.

Oxidation Catalysis: Copper complexes of phenanthroline are known to catalyze the oxidation of various substrates. Detailed mechanistic studies, including the use of computational methods like Density Functional Theory (DFT), are needed to understand the role of the metal center, the ligand, and the reaction conditions in these processes nih.gov. For instance, DFT calculations have been used to propose a multi-step redox cycle for the generation of hydroxyl radicals and glutathione (B108866) oxidation catalyzed by a bis(phenanthroline)copper complex nih.gov.

Sensing Mechanisms: For 5,5'-Bi(1,10-phenanthroline)-based sensors, future research will aim to unravel the precise nature of the interaction between the sensor molecule and the analyte at the molecular level. This will involve a combination of spectroscopic techniques and computational modeling to understand how analyte binding leads to the observed signal.

Elucidating Complex Biological Interaction Pathways at the Molecular Level

The interaction of metal complexes of 1,10-phenanthroline derivatives with biological molecules, particularly DNA, has been a subject of intense research. Future studies will delve deeper into these interactions to develop new therapeutic and diagnostic agents.

Key Research Directions:

DNA Binding and Recognition: The ability of platinum(II) complexes of methylated 1,10-phenanthrolines to intercalate into DNA has been demonstrated, with the position of methylation significantly affecting cytotoxicity nih.gov. Future research on 5,5'-Bi(1,10-phenanthroline) complexes will focus on understanding how the binuclear nature of these complexes influences their DNA binding affinity, sequence selectivity, and biological activity. The goal is to design complexes that can target specific DNA structures, such as G-quadruplexes, which are implicated in cancer.

Cellular Uptake and Localization: A critical aspect of developing new metal-based drugs is understanding how they enter cells and where they accumulate. Future studies will employ advanced imaging techniques to track the uptake and subcellular localization of 5,5'-Bi(1,10-phenanthroline) complexes in living cells. This will provide crucial information for designing compounds with improved cellular delivery and target engagement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5'-Bi(1,10-phenanthroline), and how can purity be validated?

  • Methodology : The compound is synthesized via coupling reactions of 1,10-phenanthroline derivatives under controlled stoichiometric conditions. Purification involves recrystallization from alkaline solutions or chromatographic techniques. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (312.32 g/mol) and absence of byproducts .

Q. Which characterization techniques are critical for structural elucidation of 5,5'-Bi(1,10-phenanthroline) complexes?

  • Methodology : X-ray crystallography is essential for determining coordination geometry and supramolecular interactions (e.g., π-π stacking distances of ~3.6 Å). Spectroscopic methods like UV-Vis (λmax ~270 nm for π→π* transitions) and cyclic voltammetry (redox potentials between -0.5 to +1.2 V vs. SCE) provide insights into electronic properties .

Q. How does 5,5'-Bi(1,10-phenanthroline) enhance iron quantification compared to monomeric 1,10-phenanthroline?

  • Methodology : The bidentate structure improves metal-chelate stability (log β ~21.3 for Fe²⁺), reducing interference from competing ions like Cu²⁺. Optimize at pH 3–4 with hydroxylamine hydrochloride as a reducing agent. Calibration curves (0.1–5 ppm Fe) show linearity (R² >0.995) using a 0.4% w/v ligand concentration .

Advanced Research Questions

Q. What experimental design parameters govern the catalytic efficiency of 5,5'-Bi(1,10-phenanthroline) in cross-coupling reactions?

  • Methodology : A full factorial design (e.g., 2⁴ matrix) evaluates variables: ligand-to-metal ratio (1:1–1:3), solvent polarity (DMF > EtOH), temperature (60–100°C), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies optimal conditions, achieving >90% yield in Suzuki-Miyaura reactions .

Q. How do substituents on 5,5'-Bi(1,10-phenanthroline) influence spin states in Fe/Co/Ni catalysts?

  • Methodology : Electron-withdrawing groups (e.g., -NO₂) stabilize low-spin Fe²⁺ (d⁶) complexes, enhancing catalytic selectivity in C–H activation. Magnetic susceptibility measurements (μeff ~0.5–2.5 BM) and DFT calculations correlate substituent effects with redox potentials .

Q. How can discrepancies in thermodynamic data for 5,5'-Bi(1,10-phenanthroline) complexes be resolved?

  • Methodology : Calorimetric studies (ΔHfus = 69–71 kJ/mol) and thermogravimetric analysis (TGA) under inert atmospheres resolve inconsistencies. Cross-validate with computational methods (e.g., COSMO-RS) to predict phase behavior and solubility in mixed solvents .

Methodological Considerations

Q. What factors contribute to variability in spectrophotometric iron assays using 5,5'-Bi(1,10-phenanthroline)?

  • Critical Parameters :

  • pH : Optimal at 3.5–4.0; deviations >±0.5 reduce chelate stability by 30–50%.
  • Reagent volume : 2 mL ensures excess ligand for stoichiometric binding (1:3 Fe:ligand ratio).
  • Interference mitigation : Masking agents (e.g., citrate for Al³⁺) improve specificity .

Q. How can supramolecular interactions of 5,5'-Bi(1,10-phenanthroline) be exploited in luminescent materials?

  • Design Strategy : Coordinate with lanthanides (e.g., Eu³⁺) to enhance antenna effects. Energy transfer efficiency (Φlum ~40–60%) depends on ligand rigidity and triplet-state energy alignment (~18,000 cm⁻¹). Single-crystal studies reveal hydrogen-bonding networks (N–H⋯N, 2.8–3.1 Å) that stabilize emissive states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.